Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate
Overview
Description
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is a complex organic compound that belongs to the family of perylene derivatives. Perylene derivatives are known for their unique photophysical properties, making them valuable in various scientific and industrial applications. This compound, in particular, is characterized by the presence of two bromine atoms and two 2-methylpropyl ester groups attached to the perylene core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate typically involves the bromination of perylene-3,9-dicarboxylic acid followed by esterification with 2-methylpropanol. The bromination step is usually carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is conducted under controlled conditions to ensure selective bromination at the 4 and 10 positions of the perylene core.
The esterification step involves the reaction of the brominated perylene-3,9-dicarboxylic acid with 2-methylpropanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) or thionyl chloride. The reaction is typically carried out under reflux conditions to achieve high yields of the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, which are essential for its function in electronic devices.
Ester Hydrolysis: The ester groups can be hydrolyzed to yield the corresponding carboxylic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester groups.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted perylene derivatives can be obtained.
Oxidation Products: Oxidation can yield perylene quinones or other oxidized derivatives.
Reduction Products: Reduction can lead to the formation of reduced perylene derivatives.
Hydrolysis Products: Hydrolysis results in the formation of perylene-3,9-dicarboxylic acid and 2-methylpropanol.
Scientific Research Applications
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate has several scientific research applications, including:
Organic Electronics: The compound is used in the development of organic semiconductors and photovoltaic devices due to its excellent charge transport properties.
Photophysics and Photochemistry: Its unique photophysical properties make it valuable for studying photoinduced electron transfer processes and developing photoactive materials.
Fluorescent Probes: The compound can be used as a fluorescent probe in biological imaging and sensing applications.
Material Science: It is employed in the synthesis of advanced materials with tailored optical and electronic properties.
Mechanism of Action
The mechanism by which Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate exerts its effects is primarily related to its ability to undergo photoinduced electron transfer and charge separation. Upon photoexcitation, the compound can generate excited states that participate in electron transfer processes. The presence of bromine atoms and ester groups influences the electronic structure and reactivity of the compound, making it suitable for various applications in organic electronics and photonics.
Comparison with Similar Compounds
Similar Compounds
- Bis(2-methylpropyl) 4,10-dicyanoperylene-3,9-dicarboxylate
- 1,6/1,7-Diaminoperylene-3,4,9,10-tetracarboxylic Acid Bisimides
Uniqueness
Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate is unique due to the presence of bromine atoms, which enhance its reactivity and photophysical properties. Compared to its dicyano and diamino counterparts, the dibromo derivative exhibits distinct electronic and optical characteristics, making it valuable for specific applications in organic electronics and photonics.
Properties
IUPAC Name |
bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26Br2O4/c1-15(2)13-35-29(33)21-7-5-17-20-10-12-24(32)28-22(30(34)36-14-16(3)4)8-6-18(26(20)28)19-9-11-23(31)27(21)25(17)19/h5-12,15-16H,13-14H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLRFXUSPTSJPAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC(=O)C1=C2C(=CC=C3C2=C(C=C1)C4=CC=C(C5=C(C=CC3=C45)C(=O)OCC(C)C)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26Br2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80548354 | |
Record name | Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
610.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103147-47-3 | |
Record name | 3,9-Bis(2-methylpropyl) 4,10-dibromo-3,9-perylenedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103147-47-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bis(2-methylpropyl) 4,10-dibromoperylene-3,9-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80548354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,9-Perylenedicarboxylic acid, 4,10-dibromo-, 3,9-bis(2-methylpropyl) ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.